molecular formula C11H11N B161893 2,3-Dimethylquinoline CAS No. 1721-89-7

2,3-Dimethylquinoline

Cat. No. B161893
CAS RN: 1721-89-7
M. Wt: 157.21 g/mol
InChI Key: FBOFHVFMPNNIKN-UHFFFAOYSA-N
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Description

2,3-Dimethylquinoline is a chemical compound with the molecular formula C11H11N . It has a molar mass of 157.212 Da and a mono-isotopic mass of 157.089142 Da .


Synthesis Analysis

The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized . A specific example of a reaction involving a 2,4-dimethylquinoline derivative was reported where 1-(2-aminophenyl) ethenone reacted with pentane-2,4-dione using 4-toluenesulfonic acid (TsOH.H2O), magnesium chloride (MgCl2.6H2O), or cupric nitrate (Cu(NO3)2.3H2O) as a catalyst at 80 °C .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 267.4±9.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 48.5±3.0 kJ/mol and a flash point of 109.7±11.3 °C .

Scientific Research Applications

Synthesis of Complex Compounds 2,3-Dimethylquinoline and its derivatives have been synthesized for various applications in chemistry and biochemistry. For instance, the synthesis of 4,7-Dimethylquinoline-2-carboxaldehyde through condensation reactions has been explored. This compound serves as a precursor for creating 3-Hetarylformazans, which have significant applications in industrial and medical fields, such as analytical reagents, ligands, dyestuffs, bioindicators, and pharmaceutical substances. Their ability to form hydrogen bonds and their conjugated nitrous systems make them biochemically important, especially in chemotherapy research where they are tested against viruses like HIV and as potential anticancer agents (Aydemir & Kaban, 2018).

Targeted Delivery in Cancer Therapy In cancer therapy research, isoquinoline derivatives (structurally related to this compound) have been incorporated into transferrin-conjugated liposomes for targeted delivery to tumor cells. This approach has shown to improve the therapeutic potential of these compounds significantly, providing a promising pathway for cancer treatment (Yang et al., 2015).

Antioxidant and Cytotoxic Properties The antioxidant and cytotoxic properties of benzene-fluorinated 2,2-dimethyl-2,3-dihydro-1H-quinolin-4-ones, a category closely related to this compound, have been explored. These compounds exhibit fluorescence and are found to have significant cytotoxic effects against tumor cells, particularly the benzo-perfluorinated derivatives, which demonstrate an enhanced cytotoxic effect against certain tumor cell lines. Moreover, these compounds possess notable antioxidant properties, making them potential candidates for pharmaceutical applications (Politanskaya et al., 2015).

Future Directions

While specific future directions for 2,3-Dimethylquinoline were not found in the retrieved sources, quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . Therefore, it can be inferred that research into this compound and similar compounds will continue to be a significant area of interest.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2,3-Dimethylquinoline are not well-documented in the literature. As a derivative of quinoline, it may share some of its biochemical characteristics. Quinolines are known to interact with various enzymes and proteins, but specific interactions involving this compound have not been reported .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. Studies on its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies are currently lacking .

Subcellular Localization

It is unclear whether it has any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name

2,3-dimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-8-7-10-5-3-4-6-11(10)12-9(8)2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOFHVFMPNNIKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00169207
Record name 2,3-Dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00169207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1721-89-7
Record name 2,3-Dimethylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1721-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dimethylquinoline
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00169207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dimethylquinoline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2,3-Dimethylquinoline react with ozone compared to other substituted quinolines?

A1: Research indicates that the ozonolysis of this compound primarily involves an attack on the benzene ring, similar to quinoline and other dimethylquinoline derivatives. This leads to the formation of a 5,6-7,8-diozonide intermediate. [] Interestingly, a minor reaction pathway involves ozone attack on the pyridine ring at the 3,4-bond, yielding dimethylglyoxal as a product. This side reaction highlights the subtle influence of methyl substituents on the reactivity of the quinoline ring system. []

Q2: What are the potential applications of this compound derivatives in agriculture?

A2: Studies have explored the synthesis and biological evaluation of various this compound derivatives, particularly their fungicidal properties. [] Preliminary results indicate that some of these derivatives exhibit promising antifungal activity against plant pathogens like Rice Blast and Wheat Powdery Mildew. [] This suggests their potential use in developing new agricultural fungicides.

Q3: What is the significance of understanding the structure-activity relationship (SAR) of this compound derivatives?

A3: Understanding the SAR is crucial for optimizing the biological activity of this compound derivatives. By systematically modifying the structure and evaluating the resulting changes in activity, researchers can identify key structural features responsible for desired effects like antifungal potency and selectivity. [] This knowledge can then guide the design of more effective and targeted compounds.

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